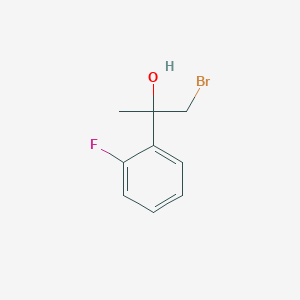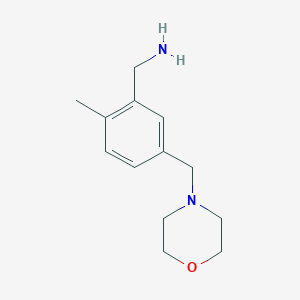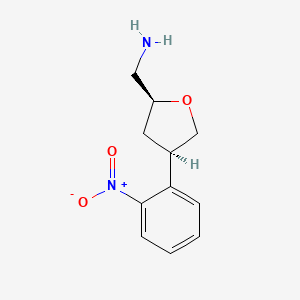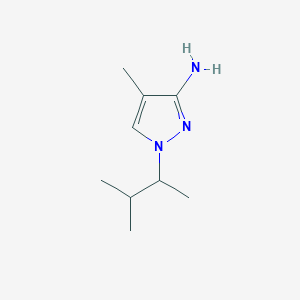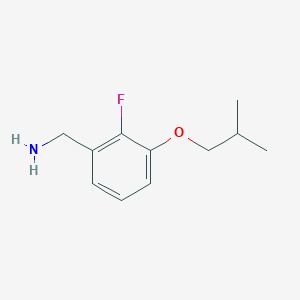
(2-Fluoro-3-isobutoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-isobutoxyphenyl)methanamine is an organic compound with the molecular formula C11H16FNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and an isobutoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-isobutoxyphenyl)methanamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Fluorination: Starting with a suitable phenol derivative, a fluorination reaction is carried out to introduce the fluoro group at the 2-position.
O-Alkylation: The phenol is then subjected to O-alkylation using isobutyl bromide to introduce the isobutoxy group at the 3-position.
Amination: The final step involves the conversion of the resulting intermediate to the methanamine derivative through a reductive amination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-isobutoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro and isobutoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-isobutoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-isobutoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the isobutoxy group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-3-methoxyphenyl)methanamine
- (2-Fluoro-3-ethoxyphenyl)methanamine
- (2-Fluoro-3-propoxyphenyl)methanamine
Uniqueness
(2-Fluoro-3-isobutoxyphenyl)methanamine is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic properties compared to other alkoxy-substituted derivatives. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H16FNO |
|---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
[2-fluoro-3-(2-methylpropoxy)phenyl]methanamine |
InChI |
InChI=1S/C11H16FNO/c1-8(2)7-14-10-5-3-4-9(6-13)11(10)12/h3-5,8H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
CFKXNBURIVXYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
![1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13333462.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B13333465.png)
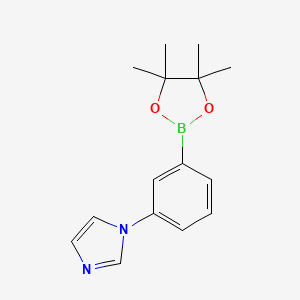
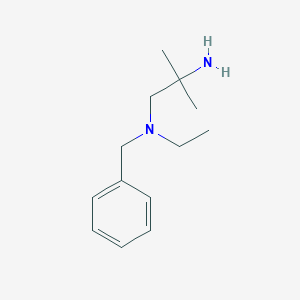
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)
